4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-13-12-14(20-5-2-3-6-20)19-15(18-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGERYGWYIMSEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
Pyrimidine rings are typically constructed via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For this compound, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine serves as the central intermediate. Its synthesis involves reacting ethyl acetoacetate with pyrrolidine under basic conditions to form the enamine, followed by cyclization with guanidine carbonate.
Piperazine-Thiazole Substitution
The introduction of the 4-(1,3-thiazol-2-yl)piperazine group occurs via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Pre-formed 4-(1,3-thiazol-2-yl)piperazine reacts with halogenated pyrimidine intermediates (e.g., 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine) in the presence of palladium catalysts or under thermal conditions.
Sequential Functionalization
Alternative routes prioritize modular assembly:
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Synthesize 2-(piperazin-1-yl)pyrimidine derivatives.
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Introduce thiazole via post-functionalization, such as coupling 2-bromothiazole with piperazine-substituted pyrimidines.
Stepwise Synthetic Procedures
Synthesis of 4-Methyl-6-(Pyrrolidin-1-Yl)Pyrimidin-2-Amine
Reagents : Ethyl acetoacetate, pyrrolidine, guanidine carbonate, sodium ethoxide.
Procedure :
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Enamine Formation : Ethyl acetoacetate (1.0 eq) and pyrrolidine (1.2 eq) are refluxed in ethanol with sodium ethoxide (1.5 eq) for 6 hours.
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Cyclization : The enamine intermediate is treated with guanidine carbonate (1.0 eq) in ethanol at 80°C for 12 hours.
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Isolation : The product is purified via recrystallization (ethanol/water), yielding 68–72%.
Preparation of 4-(1,3-Thiazol-2-Yl)Piperazine
Reagents : 2-Bromothiazole, piperazine, potassium carbonate, palladium(II) acetate.
Procedure :
Final Coupling Reaction
Reagents : 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, 4-(1,3-thiazol-2-yl)piperazine, DIPEA, DMF.
Procedure :
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SNAr Reaction : The chloropyrimidine (1.0 eq) and piperazine-thiazole (1.2 eq) are stirred in DMF with DIPEA (2.0 eq) at 90°C for 8 hours.
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Purification : The crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (methanol/dichloromethane), yielding 75–80%.
Optimization and Catalytic Enhancements
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the final coupling step under microwave conditions (150°C, 30 minutes) increases yield to 85% compared to conventional heating (8 hours, 75%).
Solvent and Base Selection
Solvent Impact :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 80 | 8 |
| DMSO | 78 | 6 |
| NMP | 82 | 7 |
Base Optimization :
DIPEA outperforms alternatives like K₂CO₃ or Et₃N due to superior solubility in polar aprotic solvents.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional SNAr | 75–80 | 8 h | Low | High |
| Microwave SNAr | 85 | 0.5 h | Medium | Moderate |
| Buchwald-Hartwig | 70 | 24 h | High | Low |
The microwave-assisted SNAr method offers the best balance of efficiency and yield but requires specialized equipment.
Challenges and Limitations
Chemical Reactions Analysis
Ring Expansion and Substituent Optimization
Modifications to the pyrrolidine or piperazine moieties can alter bioactivity. For example:
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Pyrrolidine-to-piperidine expansion : Replacing the pyrrolidine ring with a six-membered piperidine ring (via reductive amination or alkylation) enhances steric bulk and lipophilicity. This modification was shown to improve kinase inhibition potency in related compounds by ~4-fold .
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Piperazine functionalization : Methylation or acylation of the piperazine nitrogen modulates electronic properties and solubility. N-Methylation retains activity, while bulkier groups reduce target affinity .
Aromatic Substitution at the Pyrimidine 4-Position
The 4-methyl group on the pyrimidine can be replaced via cross-coupling reactions. For instance:
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Suzuki-Miyaura coupling : Introducing aryl/heteroaryl boronic acids at the 4-position enables diversification. Thiazole-, furan-, or phenyl-substituted analogs have been synthesized, though polar groups (e.g., pyrazole) reduce potency against plasmodial kinases .
Reactivity of the Thiazole Moiety
The thiazole ring participates in electrophilic substitution and coordination chemistry:
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Electrophilic substitution : Bromination or nitration at the 5-position of thiazole is feasible, though steric hindrance from adjacent groups may limit reactivity.
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Metal coordination : The thiazole sulfur and pyrimidine nitrogen can act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications or chelation-based therapeutics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine exhibit anticancer properties. The structural components allow for interaction with various biological targets involved in cancer progression. For instance, derivatives of this compound have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The presence of the thiazole ring enhances the antimicrobial activity of the compound. Studies suggest that it can inhibit bacterial growth and may be effective against resistant strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Neurological Applications
The piperazine moiety is often associated with neuropharmacological effects. Compounds containing this structure have been studied for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine may modulate neurotransmitter systems, offering promise as a therapeutic agent in psychiatry.
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity. Among these, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative study published in Antibiotics, researchers tested several thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
Case Study 3: Neuropharmacological Effects
A preclinical trial investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
The trifluoromethyl group in improves metabolic stability but may reduce aqueous solubility.
Heterocyclic Diversity: Replacement of pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a fused ring system, altering electronic properties and binding interactions.
Biological Implications :
- Piperazine-linked thiazole (target compound) and imidazole sulfonyl () groups may target ATP-binding pockets in kinases.
- Pyrrolidine vs. piperidine (): Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) reduces steric hindrance, possibly enhancing binding kinetics.
Molecular Weight Trends :
- The target compound (MW 342.46) is lighter than derivatives with bulky substituents (e.g., , MW 444.4), suggesting better compliance with Lipinski’s rules for drug-likeness.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those reported for analogs in and , involving nucleophilic substitution on chloropyrimidine intermediates.
- Biological Data Gaps : While structural analogs like and have documented biological activity (e.g., kinase inhibition), specific data on the target compound’s efficacy or toxicity is absent in the provided evidence.
Biological Activity
The compound 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic organic molecule that has garnered attention for its diverse biological activities. Its unique structure includes a pyrimidine core, a pyrrolidine ring, and a piperazine moiety, which collectively contribute to its pharmacological potential. The presence of the thiazole ring enhances its biological activity, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 348.49 g/mol. Its structural features are pivotal in determining its biological interactions and activities.
| Structural Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing basic properties |
| Pyrrolidine Ring | Enhances solubility and bioavailability |
| Piperazine Moiety | Contributes to receptor binding affinities |
| Thiazole Ring | Imparts additional pharmacological properties |
Biological Activities
Research has indicated that 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine exhibits several biological activities:
- Anticonvulsant Activity : The compound has shown promise in anticonvulsant studies, with structural analogs demonstrating significant protective effects in seizure models. For instance, certain thiazole-linked compounds have displayed median effective doses (ED50) that indicate strong anticonvulsant properties .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural similarities with known antimicrobial agents highlight its potential in combating infections .
- Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been explored. Analogous compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Case Studies
Several case studies have contributed to the understanding of the biological activity of this compound:
- Study on Anticonvulsant Properties : A study evaluated the anticonvulsant effects of related thiazole-pyrimidine derivatives in animal models. The results indicated that modifications in the thiazole and piperazine components significantly influenced the efficacy of these compounds in preventing seizures .
- Antimicrobial Screening : In vitro antimicrobial assays were conducted to assess the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory concentrations, warranting further investigation into its mechanism of action .
Research Findings
Recent findings from various studies underscore the potential of 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine :
- Enzyme Inhibition : The compound has been tested for inhibition against specific kinases involved in disease pathways. For example, it showed inhibitory activity against PfGSK3 and PfPK6 kinases, which are targets for antimalarial drug development .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the pyrimidine and thiazole rings can enhance biological activity. This insight is critical for designing more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Nucleophilic substitution at the pyrimidine C2 position with a piperazine-thiazole moiety.
- Mannich-type reactions for introducing pyrrolidine substituents at C6 (similar to pyrimidine derivatization in and ).
- Optimized conditions (e.g., ethanol reflux, 10–12 h) yield 71–77% for analogous pyrimidine derivatives.
- Critical Parameters : Solvent polarity (DMSO vs. ethanol), temperature control, and stoichiometric ratios of piperazine/thiazole reagents significantly affect regioselectivity and purity.
Q. How can structural characterization techniques like X-ray crystallography and NMR resolve ambiguities in this compound’s conformation?
- Methodological Answer :
- X-ray crystallography (using SHELX software ) confirms bond angles, torsion angles, and supramolecular packing. For example, pyrimidine derivatives in were resolved with R-factors < 0.05.
- 1H/13C-NMR identifies substituent effects:
- Pyrrolidine protons appear as multiplet signals (δ 1.5–2.5 ppm).
- Thiazole protons resonate as singlet/doublets (δ 7.0–8.5 ppm).
- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z calculated vs. observed ±0.1 Da).
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed IC50 determination protocols (e.g., 72-h incubation for cytotoxicity assays) to minimize variability.
- Orthogonal assays : Combine colony formation assays with transcriptomic profiling (e.g., RNA-seq) to validate mechanisms.
- Control benchmarking : Compare against reference inhibitors (e.g., MI-2, MI-3) under identical conditions to isolate compound-specific effects .
Q. What structural features differentiate this compound from analogs like MI-2 and MI-3, and how do these impact target binding?
- Comparative Analysis :
- Mechanistic Insight : The pyrrolidine group enhances steric bulk, potentially improving selectivity for kinases vs. epigenetic targets.
Q. Which computational strategies are recommended for predicting this compound’s polypharmacology and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., TRK kinase in ).
- MD simulations : Assess binding stability (50–100 ns trajectories) for piperazine-thiazole interactions.
- QSAR models : Train on pyrimidine bioactivity data (e.g., pIC50 values from and ) to prioritize synthetic analogs.
Data Contradiction Analysis
- Example : If one study reports antiproliferative activity (IC50 = 1 µM) while another shows no effect:
- Resolution Steps :
Verify assay conditions (e.g., cell line genetic background, serum concentration).
Test metabolite stability (e.g., LC-MS to rule out rapid degradation).
Cross-reference with structural analogs (e.g., MI-3’s 2-propan-2-yl group enhances metabolic stability vs. pyrrolidine) .
Key Recommendations for Experimental Design
- Synthesis : Prioritize one-pot methods () to reduce intermediate isolation steps.
- Characterization : Combine SC-XRD () and NOESY NMR to confirm 3D conformation.
- Biological Testing : Include positive controls (e.g., MI-2) and counter-screens for kinase off-targets ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
